2-(4-sulfophenyl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

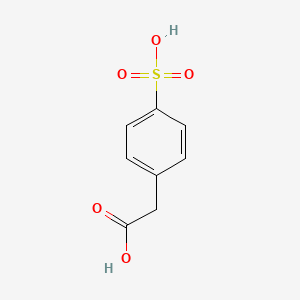

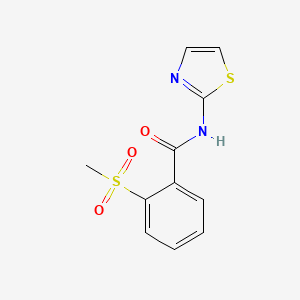

2-(4-sulfophenyl)acetic acid (2-SPA) is a member of the sulfonated phenylacetic acid family and is an important component of many organic compounds. It is a colorless, water-soluble solid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The molecular formula of 2-(4-sulfophenyl)acetic acid is C16H16O10S2 .

Molecular Structure Analysis

The molecular structure of 2-(4-sulfophenyl)acetic acid consists of 16 carbon atoms, 16 hydrogen atoms, 10 oxygen atoms, and 2 sulfur atoms . The average mass is 432.422 Da and the monoisotopic mass is 432.018494 Da .科学的研究の応用

Subheading: Analytical Method Development for Groundwater Samples

Researchers developed an analytical method to detect sulfophenyl carboxylic acids, including 2-(4-sulfophenyl)acetic acid, in agricultural groundwater samples. The method, combining solid-phase extraction (SPE), capillary electrophoresis with UV detection (CE-UV), and the use of internal standards, effectively identified and quantified these compounds. This advancement is crucial for monitoring the biodegradation of pollutants like linear alkylbenzene sulfonates in agricultural soils, demonstrating the compound's relevance in environmental monitoring and protection (Jiménez-Díaz et al., 2008).

Applications in Sulfonation Chemistry and Catalysis

Subheading: Sulfonation and Catalysis in Organic Synthesis

In the realm of organic synthesis, sulfonic acids, including 2-(4-sulfophenyl)acetic acid derivatives, are recognized for their roles in reactions and as catalysts. A study detailed the preparation of sulfonate salts through sulfonation, demonstrating the compound's utility in creating new materials with potential applications in catalysis. This research contributes to expanding the functional capacity of sulfonic acids in synthetic chemistry and catalysis (Zábranský et al., 2018).

Subheading: Sulfonated Microporous Organic-Inorganic Hybrids

Sulfonated microporous organic-inorganic hybrids, incorporating structures like 2-(4-sulfophenyl)acetic acid, showcase notable acid strength and have been used for various reactions under mild conditions. Their unique structure and properties make them suitable for applications in separations, ion exchange, and catalysis, underlining their significance in materials science and industrial chemistry (Wang, Heising, & Clearfield, 2003).

Advancements in Pharmaceutical and Medicinal Chemistry

Subheading: Novel Sulfonamide Drugs Synthesis

The synthesis of sulfonamides, involving reactions with 2-(4-sulfophenyl)acetic acid derivatives, has shown promising results in creating potential medicinal drugs. The structural verification and evaluation of these compounds' antibacterial potential highlight their significance in the development of new therapeutic agents (Hussain et al., 2022).

Subheading: Proton-Conducting Fuel Cell Membranes

2-(4-sulfophenyl)acetic acid derivatives have been used to modify polysulfones, creating sulfophenylated polysulfones. These materials exhibit promising characteristics for proton-exchange-membrane fuel cells, indicating the compound's relevance in energy technologies and materials engineering (Lafitte, Karlsson, & Jannasch, 2002).

特性

IUPAC Name |

2-(4-sulfophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)5-6-1-3-7(4-2-6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJGWDQUGUEMIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892516 |

Source

|

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-sulfophenyl)acetic Acid | |

CAS RN |

153661-28-0 |

Source

|

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

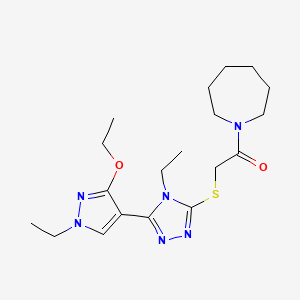

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

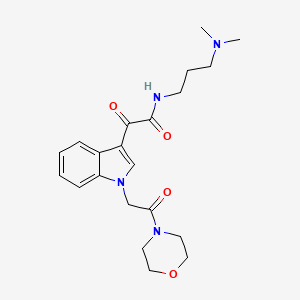

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)

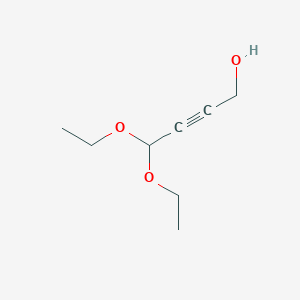

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)

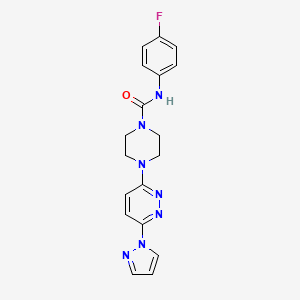

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)